molecular formula C12H12O2 B12898780 2-(4-Methoxy-2-methylphenyl)furan CAS No. 825611-67-4

2-(4-Methoxy-2-methylphenyl)furan

Cat. No.: B12898780
CAS No.: 825611-67-4
M. Wt: 188.22 g/mol
InChI Key: OUTPCYXPCKDHPG-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Methoxy-Substituted Phenyl Moieties in Contemporary Chemical Research

The furan nucleus is a fundamental structural motif in numerous natural products and pharmaceuticals. benthamdirect.comutripoli.edu.ly Its unique electronic properties and reactivity make it a valuable building block in organic synthesis. benthamdirect.com Furan and its derivatives are known to exhibit a wide range of biological activities, which has spurred extensive research in medicinal chemistry. utripoli.edu.ly

The methoxy-substituted phenyl group is another crucial pharmacophore in drug discovery. The methoxy (B1213986) group, being a strong electron-donating substituent, can significantly modulate the electronic density of the aromatic ring, thereby influencing the molecule's interaction with biological targets. researchgate.net This substituent can also impact the solubility and metabolic stability of a compound. The presence of a methoxy group on a phenyl ring is a common feature in many biologically active molecules.

Overview of the 2-(4-Methoxy-2-methylphenyl)furan Structural Motif

The structural motif of This compound combines the key features of a furan ring and a methoxy-substituted phenyl ring. Specifically, a furan ring is attached at its 2-position to a phenyl ring, which is itself substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This specific arrangement of substituents is expected to confer unique chemical and physical properties to the molecule.

Below are the key structural details and predicted properties of This compound .

PropertyValue
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
IUPAC Name This compound
CAS Number Not available

Historical Context and Evolution of Aryl-Substituted Furan Chemistry

The synthesis of furan derivatives has a rich history, with early methods such as the Paal-Knorr synthesis and the Feist-Benary synthesis laying the groundwork for the construction of the furan ring. The Paal-Knorr synthesis, reported in 1884, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. wikipedia.orgorganic-chemistry.org The Feist-Benary synthesis, discovered in the early 20th century, utilizes the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgambeed.com

The direct introduction of aryl groups onto the furan ring has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , which utilizes palladium catalysts to couple organoboron compounds with organic halides, has become a powerful tool for the synthesis of 2-arylfurans. orgsyn.orgbeilstein-journals.org Similarly, the Stille coupling , which involves the reaction of organotin compounds with organic halides in the presence of a palladium catalyst, has also been effectively employed for the preparation of 2,5-diarylfurans. d-nb.inforesearchgate.net These modern synthetic methods offer high efficiency and functional group tolerance, enabling the synthesis of a wide variety of complex aryl-substituted furans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

825611-67-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-(4-methoxy-2-methylphenyl)furan

InChI

InChI=1S/C12H12O2/c1-9-8-10(13-2)5-6-11(9)12-4-3-7-14-12/h3-8H,1-2H3

InChI Key

OUTPCYXPCKDHPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CO2

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 4 Methoxy 2 Methylphenyl Furan

Electrophilic Aromatic Substitution (EAS) on the Phenyl and Furan (B31954) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both furan and benzene (B151609) derivatives. wikipedia.org In 2-(4-Methoxy-2-methylphenyl)furan, both the furan and the phenyl rings can undergo substitution, with the regioselectivity being determined by the directing effects of the existing substituents. wikipedia.orgorgosolver.com

Regioselectivity and Directing Effects of Substituents (Methoxy, Methyl)

The furan ring is highly activated towards EAS, with a preference for substitution at the C5 position (adjacent to the oxygen and remote from the phenyl group). This is a general trait of 2-substituted furans.

On the phenyl ring, the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are both activating and ortho-, para-directing. orgosolver.comlibretexts.orglibretexts.org The methoxy group is a strong activating group due to its ability to donate electron density via resonance, while the methyl group is a milder activator through an inductive effect. libretexts.orgumich.eduwizeprep.com

When both groups are present, as in the 4-methoxy-2-methylphenyl substituent, their directing effects must be considered in concert. The methoxy group at position 4 strongly directs incoming electrophiles to the ortho positions (3 and 5), and the methyl group at position 2 directs to its ortho (3) and para (5) positions. In this case, both groups reinforce the directing of electrophiles to the 3 and 5 positions of the phenyl ring. umich.edu However, the methoxy group is a more potent activator than the methyl group, meaning it has a stronger influence on the reaction rate and the stability of the carbocation intermediate. umich.eduwizeprep.com Consequently, substitution is most likely to occur at the position most activated by the methoxy group. Steric hindrance from the existing methyl group and the furan ring may also influence the final product distribution. chemistrytalk.orgnih.gov

Table 1: Directing Effects of Substituents on the Phenyl Ring in this compound for Electrophilic Aromatic Substitution

SubstituentPositionType of DirectorActivating/DeactivatingPreferred Positions for Substitution
-OCH₃4Ortho, ParaStrongly Activating3, 5
-CH₃2Ortho, ParaMildly Activating3, 5
Furan Ring1Ortho, ParaActivating3, 5

Nucleophilic Additions and Substitutions Involving the Furan Core

While furan itself is generally resistant to nucleophilic substitution, the presence of electron-withdrawing groups can facilitate such reactions. edurev.inquimicaorganica.org In the case of this compound, the phenyl substituent is electron-donating, making direct nucleophilic substitution on the furan ring challenging. However, nucleophilic attack can be initiated under specific conditions.

For instance, the formation of a benzyl-type carbocation can lead to nucleophilic substitution at the 5-position of the furan ring. thieme-connect.com This process involves the delocalization of the positive charge onto the heterocyclic ring, making it susceptible to attack by a nucleophile. Furthermore, reactions involving metallation of the furan ring, for example with organolithium reagents, can create a nucleophilic center on the furan, which can then react with various electrophiles.

Cyclization Reactions and Intramolecular Annulation Pathways

The structure of this compound provides a scaffold for various cyclization and intramolecular annulation reactions, leading to the formation of more complex polycyclic systems. These reactions often leverage the reactivity of both the furan and the phenyl rings.

One common pathway involves the Diels-Alder reaction, where the furan ring acts as a diene. acs.org This cycloaddition reaction can lead to the formation of oxabicyclic compounds, which are versatile intermediates in organic synthesis. acs.orgmdpi.com Additionally, intramolecular cyclizations can occur, for instance, through palladium-catalyzed C-H activation, to form fused ring systems like dibenzofurans. mdpi.com The presence of the methoxy and methyl groups can influence the feasibility and regiochemistry of these cyclization reactions.

Radical Chemistry and Mechanistic Elucidation

The radical chemistry of furan and its derivatives is an area of active research, with implications for atmospheric chemistry and combustion processes. acs.orgacs.org

Radical Intermediate Formation and Trapping

Radical reactions involving furans can be initiated by various radical species, such as hydroxyl radicals. acs.orgrsc.org These reactions typically proceed via the addition of the radical to the furan ring, forming a radical intermediate. memphis.eduacs.org In the case of furan, addition predominantly occurs at the C2 or C5 position. acs.orgrsc.org The resulting radical adduct can be stabilized or undergo further reactions, such as ring-opening. acs.org The substituents on the phenyl ring of this compound would be expected to influence the stability and subsequent reaction pathways of these radical intermediates.

C-H Abstraction Mechanisms in Furan Systems

Besides addition, radical reactions can also proceed through hydrogen abstraction from the C-H bonds of the furan ring or the substituents. acs.orgacs.orgfigshare.comoup.comnih.gov Theoretical studies on the reaction of hydroxyl radicals with furan have shown that while addition is the major pathway at lower temperatures, hydrogen abstraction becomes more competitive at higher temperatures. nih.gov Abstraction can occur from either the C-H bonds of the furan ring or the methyl group on the phenyl substituent. The resulting radical can then participate in subsequent reactions.

Catalyst-Mediated Transformations

Catalytic processes are pivotal in modifying the furan scaffold. Copper and iodine catalysts, in particular, have been employed for a variety of transformations of furan derivatives.

Copper-Catalyzed Processes in Furan Chemistry

Copper catalysts have been successfully used for the direct C-H functionalization of various heterocycles. rsc.org For instance, copper(I) iodide (CuI) has been employed in the synthesis of highly functionalized furans through a [3 + 2] cycloaddition of alkynes with β-ketoesters. rsc.org This methodology proceeds via C(sp³)–H functionalization and demonstrates the ability of copper to mediate complex bond formations. rsc.org

In the context of 2-arylfurans, copper-catalyzed reactions can lead to the formation of new C-C and C-heteroatom bonds. For example, a regioselective synthesis of multisubstituted furans has been developed via a Cu(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins. researchgate.net This reaction proceeds under ambient air and is applicable to a range of substrates. researchgate.net Additionally, copper-catalyzed reactions of β-alkoxy/phenoxy enones with diazo compounds can yield dihydrofurans, which can be precursors to substituted furans. semanticscholar.org

A plausible mechanism for copper-catalyzed reactions often involves the coordination of the copper catalyst to the furan ring or a functional group on the aryl substituent, facilitating subsequent bond-forming steps. For instance, in the annulation of 3-alkynyl-4-methoxy-2-pyridones, a proposed mechanism for the copper-catalyzed furan formation involves the coordination of the triple bond by CuI, followed by nucleophilic attack of an enolate to form a copper intermediate. acs.org

Iodine-Catalyzed Cyclization and Other Reactions

Molecular iodine is an inexpensive and environmentally benign catalyst that can promote a variety of organic transformations, including the synthesis of substituted furans. vhu.edu.vn While direct iodine-catalyzed cyclization of This compound itself is unlikely without appropriate tethered functional groups, the principles of iodine catalysis in furan chemistry are well-established.

Iodine can catalyze the cyclization of alkenyl or alkynyl carbonyl substrates to produce furan and pyran derivatives under mild, solvent-free conditions. vhu.edu.vn Mechanistic studies suggest that iodine can act as a halogen-bonding, Brønsted acid, or radical catalyst. vhu.edu.vn For example, the iodine-induced cyclization of 2-alkenyl substituted 1,3-dicarbonyl compounds leads to the formation of 5-iodoalkyl-4,5-dihydrofurans, which can be further transformed into substituted furans. nih.gov

Hypervalent iodine reagents have also been utilized in the synthesis and functionalization of heterocycles. nih.govarkat-usa.org For example, (diacetoxyiodo)benzene (B116549) (PIDA) and other hypervalent iodine compounds can mediate oxidative coupling reactions. nih.gov While specific applications to This compound are not reported, these reagents have been used for the alkynylation of 2-aryl furans, demonstrating their potential for functionalizing the furan ring. frontiersin.orgfrontiersin.org

Ring-Opening and Rearrangement Reactions of Furan Scaffolds

The furan ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under various conditions, particularly in the presence of acids or upon photo-oxidation.

Acid-catalyzed rearrangements of furans are well-documented. Protonation of the furan ring can lead to the formation of reactive intermediates that can undergo ring-opening to form dicarbonyl compounds or participate in intramolecular cyclizations. For instance, the acid-catalyzed recyclization of 2-carboxyaryldifurylmethanes involves the opening of a furan ring to form an intermediate that subsequently cyclizes to an isocoumarin. researchgate.net While no specific studies on the acid-catalyzed rearrangement of This compound are available, it is plausible that under acidic conditions, it could undergo similar transformations, potentially involving the methoxy and methyl substituents on the phenyl ring.

Photooxygenation of 2-arylfurans, involving singlet oxygen, typically proceeds via a [4+2] cycloaddition to form unstable endoperoxides. researchgate.net These intermediates can then rearrange to various products, including butenolides. This reactivity highlights a pathway for the transformation of the furan ring into other heterocyclic or open-chain structures.

Structural Elucidation and Advanced Characterization Techniques for 2 4 Methoxy 2 Methylphenyl Furan

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

No published single-crystal X-ray diffraction data for 2-(4-Methoxy-2-methylphenyl)furan could be located.

Powder X-ray Diffraction (XRPD) for Solid-State Structure Determination

No published powder X-ray diffraction data for this compound could be located.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Hirshfeld Surface Analysis, Fingerprint Plots)

No published studies on the crystal packing and intermolecular interactions of this compound using techniques such as Hirshfeld surface analysis were found.

Spectroscopic Analysis of 2 4 Methoxy 2 Methylphenyl Furan

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The chromophores within 2-(4-Methoxy-2-methylphenyl)furan—the furan (B31954) ring and the 4-methoxy-2-methylphenyl group—are responsible for its UV absorption profile. tanta.edu.eg

The electronic transitions in this molecule are expected to be primarily of the π → π* type, arising from the conjugated π-electron systems of the furan and benzene (B151609) rings. tanta.edu.egup.ac.za The presence of the oxygen atom in the furan ring and the methoxy (B1213986) group also introduces non-bonding (n) electrons, making n → π* transitions possible. tanta.edu.eg

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the phenyl and furan rings is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the individual, non-conjugated chromophores. mdpi.com

n → π Transitions:* These transitions involve exciting a non-bonding electron from the oxygen atoms to a π* antibonding orbital. They are typically of lower intensity than π → π* transitions. tanta.edu.eg

The absorption characteristics are also influenced by the solvent environment. An increase in solvent polarity generally causes a red shift in π → π* transitions and a blue shift (hypsochromic shift) in n → π* transitions. tanta.edu.eg While specific experimental λ_max values for this compound are not detailed in the provided search results, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could predict the electronic excitation energies and corresponding absorption wavelengths. tandfonline.commdpi.com

Transition Type Involved Orbitals Expected Region Relative Intensity
π → ππ (bonding) → π (antibonding)~200-400 nmHigh
n → πn (non-bonding) → π (antibonding)>270 nmLow

Table 2. Expected Electronic Transitions for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy, allowing for the determination of the elemental formula of a compound. mdpi.com For this compound, the molecular formula is C₁₂H₁₂O₂. nih.gov Using this formula, the exact mass of the neutral molecule can be calculated. In HRMS, the compound is typically ionized by techniques like electrospray ionization (ESI), often resulting in a protonated molecule [M+H]⁺. mdpi.com The high accuracy of HRMS allows for the unambiguous confirmation of a compound's elemental composition. researchgate.netresearchgate.net

Parameter Value
Molecular FormulaC₁₂H₁₂O₂
Molecular Weight (Nominal)188 g/mol
Exact Mass (Monoisotopic)188.08373 u
Calculated m/z for [M+H]⁺189.09156 u

Table 3. High-Resolution Mass Spectrometry Data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imrpress.com It is used to separate volatile compounds from a mixture and to identify them based on their retention time and mass spectrum. researchgate.net

In a GC-MS analysis of this compound, the compound would first travel through a GC column, and its retention time would be recorded. After eluting from the column, it would enter the mass spectrometer, be ionized (typically by electron impact), and the resulting charged fragments would be analyzed. The fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure.

While specific GC-MS data for this compound is not available in the searched literature, a predictable fragmentation pattern can be hypothesized based on its structure. Likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the methoxy or methyl group.

Loss of a methoxy radical (•OCH₃).

Cleavage of the bond between the phenyl and furan rings.

Fragmentation of the furan or phenyl rings.

This technique is crucial for identifying the compound in complex mixtures, such as in metabolomic or phytochemical analyses. mdpi.comijfe.org

Computational and Theoretical Chemistry Studies on 2 4 Methoxy 2 Methylphenyl Furan

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For furan (B31954) derivatives, DFT calculations have been extensively used to determine optimized geometries, spectroscopic parameters, and other molecular properties. core.ac.ukbohrium.comuobaghdad.edu.iqtandfonline.comrjptonline.org

Geometry Optimization and Detailed Structural Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to a true minimum on the potential energy surface. researchgate.net For furan derivatives, this process allows for the precise determination of bond lengths, bond angles, and dihedral angles. rjptonline.orgdntb.gov.ua Studies on similar furan-containing compounds have shown that DFT methods can provide reliable theoretical descriptions of their molecular structures. researchgate.net For instance, in a study on a quinoline-indeno[5,4-b]furan derivative, the geometry was optimized using the B3LYP/6-311G(d,p) basis set, leading to a detailed analysis of its structural parameters. rjptonline.orgdntb.gov.ua The lack of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is at a true energy minimum. researchgate.net

Selection and Impact of Basis Sets and Functionals (e.g., B3LYP/6-311G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for its balance of accuracy and computational cost. tandfonline.compreprints.org It has been used in conjunction with various Pople-style basis sets, such as 6-311G(d,p) and 6-311++G(d,p), to study furan derivatives. bohrium.comuobaghdad.edu.iqrjptonline.org The inclusion of diffuse functions (++) and polarization functions (d,p) in the basis set is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and delocalized electrons. core.ac.uk For example, studies on various furan derivatives have utilized the B3LYP/6-311++G(d,p) level of theory to obtain optimized structures and vibrational frequencies. bohrium.comuobaghdad.edu.iq The choice of functional can also be critical, with long-range corrected functionals like CAM-B3LYP and ωB97XD being preferred for predicting certain properties like electronic excitation energies. tandfonline.comnih.gov

Prediction and Validation of Spectroscopic Parameters (UV-Vis, Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. tandfonline.comrjptonline.org By employing methods like TD-DFT at the B3LYP/6-311G(d,p) level, researchers can predict the electronic transitions, including their excitation energies and oscillator strengths. rjptonline.orgdntb.gov.ua These theoretical spectra often show good agreement with experimental UV-Visible absorption bands. rjptonline.orgdntb.gov.ua

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of DFT geometry optimization. bohrium.com These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, leading to better agreement with experimental FT-IR and FT-Raman spectra. core.ac.ukrjptonline.org

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also possible using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculated shifts can aid in the assignment of experimental NMR spectra. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. joaquinbarroso.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. joaquinbarroso.comresearchgate.net

Electronic Properties and Global Chemical Reactivity Descriptors

The energies of the HOMO and LUMO are used to calculate various global chemical reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net These descriptors provide a quantitative measure of a molecule's reactivity.

Table 1: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

Parameter Formula Significance
HOMO Energy (EHOMO) - Electron-donating ability
LUMO Energy (ELUMO) - Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability
Ionization Potential (I) -EHOMO Energy required to remove an electron
Electron Affinity (A) -ELUMO Energy released when an electron is added
Electronegativity (χ) (I + A) / 2 Power to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Reciprocal of hardness

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

This table is a generalized representation based on common DFT calculations and may not reflect the exact values for 2-(4-Methoxy-2-methylphenyl)furan.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like oxygen. researchgate.netresearchgate.net Blue and green colors represent regions of positive electrostatic potential, indicating areas prone to nucleophilic attack, often found around hydrogen atoms. researchgate.netresearchgate.net For furan derivatives, the oxygen atom of the furan ring and the methoxy (B1213986) group would be expected to be regions of high electron density (red/yellow), while the hydrogen atoms would be in electron-deficient regions (blue/green). dergipark.org.trresearchgate.net This analysis helps in understanding intermolecular interactions and identifying potential sites for chemical reactions. tandfonline.comresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
2-CQMIF ((E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one)
B3LYP
CAM-B3LYP

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, packing, and physical properties of molecules. Analysis methods such as the Reduced Density Gradient (RDG) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and characterize these weak interactions.

Reduced Density Gradient (RDG) Analysis: RDG analysis is a technique based on the electron density (ρ) and its first derivative. It helps in identifying and visualizing non-covalent interactions in real space. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals different types of interactions. Large, negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values close to zero suggest weaker van der Waals interactions, and large, positive values signify strong repulsive interactions (e.g., steric clashes). tandfonline.comresearchgate.net For this compound, RDG analysis would map the van der Waals forces between the furan and phenyl rings and could identify any weak intramolecular hydrogen bonds involving the methoxy group. Repulsive, attractive, and van der Waals interactions can be investigated via RDG analysis. researchgate.net

Atoms-in-Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. uit.no By locating bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, AIM analysis can characterize the nature of chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these critical points distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. tandfonline.com For this compound, QTAIM could be used to quantify the strength of the covalent bonds within the furan and phenyl rings and to characterize the weaker non-covalent interactions that stabilize its specific conformation. uit.no

Calculation of Thermodynamic Properties

Computational methods, particularly Density Functional Theory (DFT), are used to predict the thermodynamic properties of molecules, such as heat capacity (Cₚ), entropy (S), and enthalpy changes (ΔH). researchgate.netacs.org These calculations are vital for understanding the stability of a molecule and predicting the direction of chemical reactions under different temperature conditions. researchgate.net The calculations are typically performed using the rigid-rotor-harmonic-oscillator approximation. acs.org

For a related compound, 2-methylfuran (B129897), thermodynamic data is available from experimental measurements and provides a reference for the expected values for similar structures. nist.govnist.gov

Table 1: Selected Thermodynamic Properties of Liquid 2-Methylfuran

Property Value Units Reference
Enthalpy of Fusion (ΔfusH) 8.552 kJ/mol nist.gov
Entropy of Fusion (ΔfusS) 47.01 J/(mol·K) nist.gov
Standard Entropy (S°) 204.3 J/(mol·K) nist.gov
Heat Capacity (Cₚ) 123.9 J/(mol·K) nist.gov

Note: Data corresponds to 2-methylfuran at standard conditions (298.15 K and 1 atm) and serves as an illustrative example.

Calculations for this compound would involve optimizing the molecular geometry and then performing a vibrational frequency analysis. From these frequencies, the thermodynamic functions can be derived and their variation with temperature can be modeled. tandfonline.comrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for studying the electronic excited states of molecules. researchgate.net It is widely used to predict and interpret UV-visible absorption spectra by calculating vertical excitation energies and oscillator strengths (which relate to the intensity of the absorption). tandfonline.comresearchgate.net

The TD-DFT method provides insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule (e.g., π→π* within the phenyl ring) or involve charge transfer (CT) between different molecular fragments (e.g., from the furan ring to the phenyl ring). researchgate.netua.es For this compound, TD-DFT calculations could elucidate how the substitution pattern influences its photophysical properties. The calculations can be performed in the gas phase or by using a solvent model, like the Polarizable Continuum Model (PCM), to simulate solution-phase spectra. tandfonline.comresearchgate.net The Tamm-Dancoff Approximation (TDA) is often employed within TD-DFT as it can improve accuracy for certain types of excited states. ua.es

Table 2: Illustrative TD-DFT Calculation Results for an Organic Molecule

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₁ 3.85 322 0.25 HOMO → LUMO (95%)
S₂ 4.21 294 0.08 HOMO-1 → LUMO (88%)
S₃ 4.55 272 0.41 HOMO → LUMO+1 (91%)

Note: This table represents typical data obtained from a TD-DFT calculation and is for illustrative purposes only. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Advanced Quantum Chemical Parameters

DFT calculations also provide a suite of global reactivity descriptors that help in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net These parameters are derived from the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the LUMO and HOMO is a crucial indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): IP (≈ -EHOMO) is the energy required to remove an electron, while EA (≈ -ELUMO) is the energy released when an electron is added.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from a system. mdpi.com

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. Stable molecules have a large hardness value. researchgate.netmdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the capacity of a molecule to accept electrons. mdpi.com

Electrophilicity Index (ω): Defined as ω = μ² / (2η), this parameter quantifies the ability of a species to accept electrons. researchgate.netmdpi.com

Table 3: Calculated Quantum Chemical Parameters for a Representative Molecule

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation
Electrophilicity Index (ω) μ² / (2η) Electrophilic nature

Note: This table defines key quantum chemical parameters that would be calculated for this compound to predict its reactivity.

These parameters provide a theoretical framework for predicting how this compound might behave in chemical reactions and interact with other molecules. vietnamjournal.ru

Derivatives and Analogs of 2 4 Methoxy 2 Methylphenyl Furan

Synthesis and Structural Diversification of Related Arylfuran Derivatives

The synthesis of arylfuran derivatives, including analogs of 2-(4-methoxy-2-methylphenyl)furan, can be achieved through a variety of synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the construction of the C-C bond linking the furan (B31954) and aryl moieties. For instance, Suzuki and Stille coupling reactions, which involve the use of organoboron and organotin reagents, respectively, are widely employed for this purpose. These methods offer a high degree of functional group tolerance and allow for the introduction of a wide range of substituents on both the furan and the aromatic ring.

Another prominent strategy for the synthesis of polysubstituted furans involves the [3+2] cycloaddition of alkynes with α-diazocarbonyl compounds, often catalyzed by rhodium(II) complexes. This approach is particularly effective for the construction of highly functionalized furan rings. nih.gov Cobalt(II) porphyrin complexes have also been shown to catalyze the metalloradical cyclization of α-diazocarbonyls with terminal alkynes, providing a regioselective route to polyfunctionalized furans under mild conditions. nih.gov

Furthermore, intramolecular cyclization reactions represent a key avenue for the synthesis of fused furan derivatives, such as benzofurans. These methods often involve the formation of a C-O or C-C bond to construct the furan ring onto a pre-existing aromatic system. For example, the palladium-catalyzed intramolecular C-H arylation of phenols with tethered alkenyl groups is a common strategy.

The structural diversification of this compound analogs can be systematically achieved by:

Substitution on the Furan Ring: The furan moiety can also be functionalized at various positions. For example, lithiation of the furan ring followed by quenching with an electrophile allows for the introduction of a wide range of substituents at the 5-position.

Alteration of the Linkage: While direct C-C coupling is common, the introduction of different linking units between the furan and aryl rings, such as carbonyl or methylene (B1212753) groups, can lead to further structural diversity.

The table below summarizes some of the key synthetic strategies for arylfuran derivatives.

Synthetic Strategy Key Reagents/Catalysts Description Reference
Suzuki CouplingPalladium catalyst, boronic acidFormation of a C-C bond between an aryl halide and a furan boronic acid (or vice versa). mdpi.com
Stille CouplingPalladium catalyst, organotin reagentFormation of a C-C bond between an aryl halide and a furan stannane (B1208499) (or vice versa).
[3+2] CycloadditionRhodium(II) catalyst, α-diazocarbonyl, alkyneConstruction of the furan ring from acyclic precursors. nih.gov
Metalloradical CyclizationCobalt(II) porphyrin complex, α-diazocarbonyl, alkyneRegioselective synthesis of polyfunctionalized furans. nih.gov
Intramolecular C-H ArylationPalladium catalystCyclization of an aryl precursor with a tethered furan or furan precursor. mdpi.com

Influence of Substituent Variations on Chemical Reactivity and Spectroscopic Signatures

The introduction of different substituents on the arylfuran scaffold can profoundly influence the chemical reactivity and spectroscopic properties of the resulting derivatives. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents.

Chemical Reactivity:

Substituents on the aromatic ring can modulate the electron density of the entire molecule, thereby affecting its reactivity towards electrophilic or nucleophilic attack.

Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) on the phenyl ring increase the electron density of the aromatic system and the adjacent furan ring. This generally enhances the rate of electrophilic substitution reactions on both rings. libretexts.org These groups activate the ring system towards further substitution. libretexts.orgyoutube.com

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the rings, making them less susceptible to electrophilic attack and more prone to nucleophilic attack. libretexts.orgyoutube.com These groups are considered deactivating for electrophilic substitution. libretexts.org

The position of the substituent also plays a crucial role. For instance, substituents at the ortho and para positions of the phenyl ring have a more pronounced electronic effect on the furan ring due to resonance.

Spectroscopic Signatures:

The electronic nature of the substituents also significantly impacts the spectroscopic properties of arylfuran derivatives, particularly their absorption and emission spectra.

UV-Visible Absorption: The position and intensity of the absorption maxima in the UV-Vis spectrum are sensitive to the electronic transitions within the molecule. Electron-donating groups generally cause a bathochromic shift (red shift) of the absorption maximum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, electron-withdrawing groups can lead to a hypsochromic shift (blue shift), although the effect can be more complex depending on the specific interactions.

Fluorescence Emission: Similar to absorption, the fluorescence emission wavelength can be tuned by the introduction of different substituents. The presence of electron-donating groups often leads to a red shift in the emission spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the ¹H and ¹³C NMR spectra are highly dependent on the electronic environment. Electron-donating groups will generally cause an upfield shift (lower ppm) of the signals of nearby nuclei, while electron-withdrawing groups will cause a downfield shift (higher ppm).

The following table provides a hypothetical illustration of how different substituents on the phenyl ring of a 2-arylfuran might influence its spectroscopic properties.

Substituent (at para-position of phenyl ring) Electronic Nature Expected λmax (nm) Shift Expected ¹H NMR Shift (furan protons)
-OCH₃Strong Electron-DonatingBathochromic (Red Shift)Upfield
-CH₃Weak Electron-DonatingSlight Bathochromic ShiftSlight Upfield
-HNeutralReferenceReference
-ClWeak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance)VariableDownfield
-NO₂Strong Electron-WithdrawingHypsochromic (Blue Shift)Downfield

Design Principles for Modulating Molecular Properties through Structural Modifications

The systematic modification of the this compound scaffold allows for the rational design of molecules with specific, desired properties. The key design principles revolve around understanding and leveraging the structure-property relationships discussed in the previous section.

Tuning Electronic Properties:

The electronic properties of arylfuran derivatives, such as their HOMO-LUMO gap and redox potentials, can be precisely tuned by the strategic placement of electron-donating and electron-withdrawing groups. For applications in organic electronics, for example, a smaller HOMO-LUMO gap is often desirable, which can be achieved by introducing strong electron-donating groups on one part of the molecule and strong electron-withdrawing groups on another, creating a "push-pull" system.

Modulating Spectroscopic Properties:

The absorption and emission properties of these compounds can be tailored for applications such as fluorescent probes or organic light-emitting diodes (OLEDs). The principles of substituent effects on the spectroscopic signatures are central to this endeavor. By carefully selecting the type and position of substituents, the color of the emitted light can be fine-tuned across the visible spectrum.

Controlling Chemical Reactivity:

The reactivity of the arylfuran core can be controlled to facilitate further synthetic transformations or to enhance the stability of the final compound. For instance, introducing blocking groups at reactive sites can prevent unwanted side reactions. Conversely, the introduction of activating groups can facilitate specific chemical modifications.

Enhancing Biological Activity:

In the context of medicinal chemistry, structural modifications are crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. The introduction of polar groups can enhance water solubility, while lipophilic groups can improve membrane permeability. The spatial arrangement of functional groups is also critical for effective interaction with biological targets. For instance, replacing phenyl rings with heterocycles like indole (B1671886) or benzimidazole (B57391) has been shown to enhance the antiparasitic activity of related compounds. nih.gov

By applying these design principles, chemists can rationally navigate the vast chemical space of this compound derivatives to develop new materials and molecules with tailored functionalities.

Advanced Materials Applications of Furan Containing Scaffolds

Application of Furan (B31954) Derivatives in Organic Electronics

Furan-containing compounds are increasingly being investigated as alternatives to their thiophene-based counterparts in the field of organic electronics. ntu.edu.sg The inherent electronic properties of the furan ring, combined with its potential for sustainable sourcing from biomass, make it an attractive building block for a new generation of electronic materials. ntu.edu.sgntu.edu.sg The development of novel conjugated furan compounds is a key area of research for applications in organic electronics. ntu.edu.sg

Derivatives of 2-phenylfuran (B99556), a parent structure to 2-(4-Methoxy-2-methylphenyl)furan, are being explored for their utility in materials science, with a particular focus on organic electronics. The distinct electronic characteristics of these compounds make them suitable for the development of organic semiconductors and conductive polymers. The presence of the phenyl group in conjunction with the furan ring creates a conjugated system that can facilitate charge transport, a fundamental requirement for semiconductor performance.

Furan-based semiconductors have shown potential for use in organic field-effect transistors (OFETs), with some derivatives exhibiting high solubility and impressive carrier mobility. researchgate.net The thoughtful design of furan-containing molecules is crucial for optimizing their performance in electronic devices.

Table 1: Comparison of Electronic Properties of Heterocyclic Compounds for Organic Electronics

Compound FamilyKey Advantages in Organic ElectronicsRepresentative Research Findings
Furan Derivatives Sustainable sourcing, potential for high charge carrier mobility, good solubility. ntu.edu.sgntu.edu.sgresearchgate.netFuran-based materials are being developed as a renewable alternative to thiophene (B33073) in organic electronics. ntu.edu.sg
Thiophene Derivatives Well-established performance in organic electronics, extensive research base.Thiophene is currently widely used in organic electronic applications but is derived from petroleum. ntu.edu.sg

Role as Building Blocks in Polymer and Resin Chemistry

Furan derivatives are valuable monomers for the synthesis of a wide range of polymers and resins, owing to the reactivity of the furan ring and the potential to introduce diverse functionalities. Bio-based furanic platform chemicals, such as furfural (B47365) and 5-(hydroxymethyl)furfural, are key starting materials for producing sustainable polymers. researchgate.net These can be converted into monomers for various polymerization reactions, leading to materials like polyesters, polyamides, and polyurethanes. rsc.org

The compound 2,5-furandicarboxylic acid (FDCA), for example, is a bio-based monomer that can be used to produce polyethylene (B3416737) furanoate (PEF), a promising renewable alternative to petroleum-based polyethylene terephthalate (B1205515) (PET). specialchem.com This highlights the potential for furan-based compounds to contribute to a more sustainable polymer industry.

Table 2: Examples of Furan-Based Monomers and Their Polymer Applications

Furan-Based MonomerResulting PolymerKey Applications
2,5-Furandicarboxylic acid (FDCA)Polyethylene furanoate (PEF)Bio-based packaging, fibers, and films. specialchem.com
Furfuryl alcoholPoly(furfuryl alcohol) resinsFoundry binders, composites, and coatings. kuleuven.be
2,5-DiformylfuranFuran-based polymersPotential for use as sustainable resins. kuleuven.be

Optoelectronic Material Design Incorporating Arylfuran Moieties

Arylfuran moieties are of significant interest in the design of optoelectronic materials due to their favorable photophysical properties. The combination of an aromatic ring with a furan heterocycle can lead to compounds with strong fluorescence and good charge transport characteristics, which are essential for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netbohrium.com

Research into furan-substituted thiophene/phenylene co-oligomers has demonstrated their potential for advanced optoelectronic applications, including organic lasing. researchgate.net The incorporation of furan can enhance the photoluminescence quantum yield, a critical parameter for emissive materials. The design of molecules like 2,7-diphenylbenzo researchgate.netrsc.orgthieno[3,2-b]benzofuran, which integrates a strongly emissive furan group, has led to applications in OLEDs and organic phototransistors. researchgate.net

The structural features of this compound, specifically the extended π-conjugation from the arylfuran system, suggest its potential for use in optoelectronic applications. The methoxy (B1213986) group, being an electron-donating group, can further influence the electronic and optical properties of the molecule. The development of large π-conjugated polycyclic heteroaromatic materials is a key area of interest for both academic and industrial research. gdut.edu.cn

Table 3: Optoelectronic Properties of Furan-Containing Materials

Material TypeKey Optoelectronic PropertyPotential Application
Furan-substituted co-oligomersHigh photoluminescence quantum yieldOrganic Lasing Systems researchgate.net
Furan-containing semiconductorsStrong fluorescence, good charge transportOrganic Light-Emitting Diodes (OLEDs) researchgate.netbohrium.com
Arylfuran derivativesTunable electronic and optical propertiesOrganic Photovoltaics (OPVs) bohrium.com

Development of Functional Materials Utilizing the this compound Framework

The specific framework of this compound offers a unique combination of a furan ring and a substituted phenyl group, which can be leveraged for the development of various functional materials. The methoxy and methyl groups on the phenyl ring can be used to fine-tune the material's properties, such as solubility, morphology, and intermolecular interactions.

Phenylboronic acid (PBA)-based functional materials have been developed for applications in fluorescence imaging and tumor therapy. nih.gov By analogy, the this compound framework could potentially be functionalized with groups like boronic acid to create targeted materials for biomedical applications.

Furthermore, the versatility of the furan ring allows for its incorporation into more complex structures, leading to materials with tailored functionalities. For instance, furan derivatives have been used in the synthesis of smart and functional materials like polyurethanes. mdpi.com The unique electronic and steric properties of the 2-phenylfuran scaffold make it a versatile building block in organic synthesis for creating a variety of functional molecules. The development of biobased functional materials from lignin (B12514952) and other renewable resources is an expanding field of research. mdpi.com

Future Directions and Emerging Research Avenues for 2 4 Methoxy 2 Methylphenyl Furan

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-(4-methoxy-2-methylphenyl)furan is increasingly geared towards the adoption of green and sustainable chemistry principles. Researchers are actively seeking to replace traditional synthetic routes with more efficient and environmentally benign alternatives. A significant focus is on the refinement of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, by employing lower catalyst loadings, greener solvent systems, and more energy-efficient reaction conditions.

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic C-H Arylation Direct coupling of C-H bonds, often using palladium or ruthenium catalysts.Reduces synthetic steps, minimizes waste, improves atom economy.
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat reactions.Significantly reduces reaction times, can improve yields and product purity.
Flow Chemistry Reactions are performed in a continuously flowing stream.Enhanced control over reaction parameters, improved safety and scalability.
Biocatalysis Employs enzymes to catalyze specific reactions.High selectivity, mild reaction conditions, environmentally friendly.

Exploration of Advanced Spectroscopic and In-Situ Characterization Techniques

To gain a more profound understanding of the structural and electronic properties of this compound, researchers are employing a suite of advanced spectroscopic and in-situ characterization techniques. Beyond routine analysis, these sophisticated methods provide detailed insights into the molecule's behavior at a fundamental level.

Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional methods, are being used to precisely map the connectivity and spatial arrangement of atoms within the molecule. For solid-state analysis, X-ray crystallography provides invaluable information on the crystal packing and intermolecular interactions, which are crucial for understanding its material properties.

In-situ techniques, such as real-time infrared (IR) and Raman spectroscopy, are becoming instrumental in monitoring the progress of reactions involving this compound. These methods allow for the direct observation of reactive intermediates and provide critical data for elucidating complex reaction mechanisms. The combination of these experimental techniques with computational modeling is expected to provide a comprehensive picture of the molecule's dynamic behavior.

TechniqueType of Information Provided
2D NMR Spectroscopy Detailed molecular connectivity and conformational analysis.
X-ray Crystallography Precise solid-state structure, bond lengths, and angles.
In-situ IR Spectroscopy Real-time monitoring of functional group transformations during a reaction.
Computational Chemistry Theoretical insights into electronic structure, stability, and reaction pathways.

Uncovering New Reactivity Patterns and Elucidating Complex Mechanistic Pathways

Future investigations into the chemical behavior of this compound are focused on discovering novel reactivity patterns and understanding their underlying mechanisms. The unique electronic nature of the furan (B31954) ring, influenced by the substituted phenyl group, presents opportunities for new chemical transformations. Researchers are particularly interested in developing methods for the selective functionalization of the furan ring at positions other than the typically reactive C5 position.

The exploration of cycloaddition reactions, where the furan ring acts as a diene, is another area of active research. The steric and electronic properties of the 2-(4-methoxy-2-methylphenyl) substituent are expected to influence the stereochemical outcome of these reactions, potentially leading to the synthesis of complex and valuable molecules. Furthermore, controlled ring-opening reactions of the furan moiety could provide access to a diverse range of acyclic structures for further synthetic elaboration.

A deep understanding of the mechanistic pathways of these new reactions is crucial for their optimization and broader application. This will be achieved through a synergistic approach combining detailed kinetic studies, isotopic labeling experiments, and the trapping of reaction intermediates, complemented by high-level theoretical calculations to map out the energetic landscapes of the reactions.

Expansion into Underexplored Material Science Domains and Advanced Functional Applications

The inherent electronic and photophysical properties of this compound make it a promising candidate for a variety of applications in material science. One of the most exciting prospects is its use as a building block for organic electronic materials. The conjugated π-system of the molecule could be harnessed in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The substituents on the phenyl ring provide a handle for fine-tuning the material's electronic properties and solid-state morphology.

In the realm of polymer chemistry, this compound can serve as a monomer for the creation of novel polymers with tailored properties. Polymerization through the furan ring can lead to materials with unique thermal, mechanical, and optical characteristics, with potential applications in areas such as advanced coatings, stimuli-responsive materials, and biomedical devices.

Additionally, the ability of the furan and methoxy (B1213986) oxygen atoms to coordinate with metal ions opens up possibilities for its use as a ligand in catalysis and chemical sensing. The resulting metal complexes could exhibit novel catalytic activities or serve as selective sensors for the detection of specific analytes.

Potential Application AreaSpecific Role of this compound
Organic Electronics As a core component in the active layers of OLEDs, OFETs, and OPVs.
Polymer Science As a monomer for the synthesis of functional polymers with tunable properties.
Homogeneous Catalysis As a ligand to modify the reactivity and selectivity of metal catalysts.
Chemical Sensors As a recognition element for the selective binding and detection of target molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxy-2-methylphenyl)furan, and what intermediates are critical for optimizing yield?

  • Methodological Answer : A key approach involves alkylation or coupling reactions. For example, furan derivatives can be synthesized via nucleophilic substitution using brominated intermediates like 2-(Bromomethyl)furan, followed by reaction with a substituted phenol under basic conditions (e.g., K₂CO₃) to introduce the methoxyphenyl group . Intermediate purification via column chromatography and spectroscopic validation (e.g., 1^1H NMR) are essential for ensuring structural fidelity.

Q. How can spectroscopic techniques confirm the structure of this compound and its derivatives?

  • Methodological Answer : Multidimensional NMR (e.g., 1^1H, 13^13C, HMQC, HMBC) is critical. The methoxy group (δ\delta ~3.8 ppm in 1^1H NMR) and aromatic protons (δ\delta 6.5–7.5 ppm) provide distinct signals. HMBC correlations between the methoxy protons and the aromatic carbon confirm substitution patterns, while IR spectroscopy verifies functional groups like the furan ring (C-O-C stretch ~1250 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during catalytic hydrogenation of furan derivatives like this compound?

  • Methodological Answer : Catalyst selection (e.g., Ru, Pd, or bimetallic systems) and solvent polarity are pivotal. For instance, Ru/C in ethanol selectively hydrogenates the furan ring while preserving the methoxyphenyl group. Monitoring reaction progress via GC-MS and optimizing H₂ pressure (1–3 atm) minimizes over-reduction or ring-opening byproducts .

Q. How does this compound interact with matrix metalloproteinases (MMPs) in biochemical assays?

  • Methodological Answer : The compound’s furanone moiety can act as a competitive inhibitor in zymography assays. Pre-incubating MMPs with the compound (10–100 µM) and analyzing gel electrophoresis band intensity reduction quantifies inhibition. Reverse zymography further distinguishes between MMP inhibition and tissue inhibitor of metalloproteinases (TIMP) activation .

Q. How should researchers address contradictory toxicity data for this compound in absence of direct studies?

  • Methodological Answer : Surrogate data from structurally similar furans (e.g., furan or 2-methylfuran) can inform hazard assessments. For example, hepatic toxicity endpoints (e.g., biliary hyperplasia in rodents) and dose-response modeling (benchmark dose methodology) are extrapolated. Cross-referencing databases like PubChem and EPA DSSTox ensures consistency .

Data Analysis and Experimental Design

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL) refines molecular geometry. Key parameters include R-factor convergence (<5%) and thermal displacement ellipsoids to validate atomic positions. For disordered methoxy groups, restraints on bond lengths and angles improve model accuracy .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and frontier molecular orbitals (HOMO-LUMO gaps). Comparing activation energies for dienophiles (e.g., methyl acrylate) identifies regioselectivity trends, validated experimentally by 13^13C NMR monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.